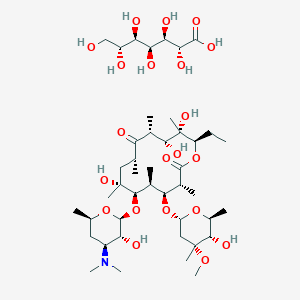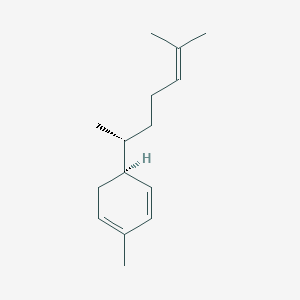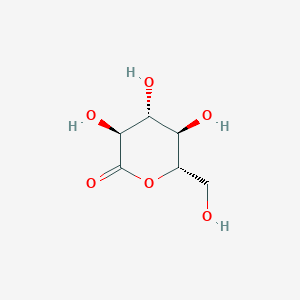
酮洛芬-d3
概述
描述
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid derivative group, known for its analgesic, antipyretic, and anti-inflammatory effects. It inhibits the body's production of prostaglandin, which contributes to inflammation and pain. Initially synthesized in France in 1967, ketoprofen was introduced for anti-inflammatory use in 1973 and is now available in approximately 80 countries. It has been extensively used for the treatment of rheumatoid arthritis and osteoarthritis, with over 3 million patient-years of therapeutic experience .
Synthesis Analysis
Ketoprofen has been synthesized through various methods, including the aminolysis of ketoprofen benzotriazolide with different amines to form ketoprofenamides, which are potential prodrugs of ketoprofen . Additionally, solid-state compounds with ketoprofen have been synthesized, where ketoprofen acts as a ligand coordinated to metals in the form of bidentate bonds . The synthesis of molecularly imprinted polymers (MIPs) for ketoprofen has also been reported, which are used for selective solid-phase extraction from wastewater .
Molecular Structure Analysis
The molecular structure of ketoprofen has been studied using density functional theory (DFT) calculations and Raman spectroscopy. Nine different geometries corresponding to energy minimum conformations were identified, with only one being experimentally detected in condensed phase spectra . The carboxylate group in ketoprofen coordinates to metals as a bidentate ligand, as suggested by infrared spectroscopy .
Chemical Reactions Analysis
Ketoprofen undergoes various chemical reactions, including photochemical transformations. The kinetics and mechanism of its photolytic transformation in aqueous solutions have been studied, revealing the formation of oxygenated primary products and the involvement of water molecules in the reaction mechanism . Time-resolved resonance Raman spectroscopy has also been used to investigate the photochemistry of (S)-ketoprofen, indicating the formation of a triplet state and subsequent cross-coupling reactions .
Physical and Chemical Properties Analysis
The molecular mobility of amorphous ketoprofen has been investigated using broadband dielectric spectroscopy (BDS), revealing multiple relaxation processes and establishing ketoprofen as a fragile glass former . The pharmacokinetics of ketoprofen and its enantiomers have been studied, showing little stereoselectivity and rapid, almost complete absorption when given orally . Solid-state compounds of ketoprofen with trivalent lanthanides have been characterized using various spectroscopic and thermal analysis techniques, providing insights into the composition, coordination mode, structure, thermal behavior, and thermal decomposition of ketoprofen .
科学研究应用
分析标准
酮洛芬-d3被用作各种科学研究中的分析标准 . 它特别用于测定污水污泥样品中的酮洛芬 . 该过程包括使用在线固相提取纯化和预浓缩的QuEChERS(快速、简便、廉价、有效、耐用且安全)提取,然后进行液相色谱-串联质谱法(LC-MS/MS) .
药物代谢
This compound用于药物代谢研究 . 它帮助研究人员了解人体如何处理酮洛芬,这对于优化药物剂量和减少潜在副作用至关重要 .
药代动力学
在药代动力学中,this compound用于研究酮洛芬的吸收、分布、代谢和排泄 . 这可以为新药和疗法的开发提供宝贵的信息 .
蛋白质-配体相互作用
This compound用于研究蛋白质-配体相互作用<a aria-label="3: protein-ligand interactions" data-citationid="883766ff-8853-a306-8dcc-1e5c886a637d-34" h="ID=SERP,5015.1" href="https://www.scbt.com/p/ketoprofen-d3-159490-
作用机制
Target of Action
Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
Ketoprofen-d3 exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .
Biochemical Pathways
The primary biochemical pathway affected by Ketoprofen-d3 is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Ketoprofen-d3 disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of Ketoprofen-d3 are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, Ketoprofen-d3 can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ketoprofen-d3. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions
安全和危害
Ketoprofen-d3 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It should be stored locked up in a well-ventilated place with the container kept tightly closed . It is toxic if swallowed and may cause skin and eye irritation .
属性
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159490-55-8 | |
| Record name | 159490-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
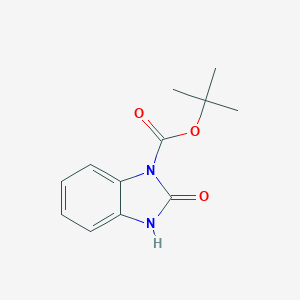
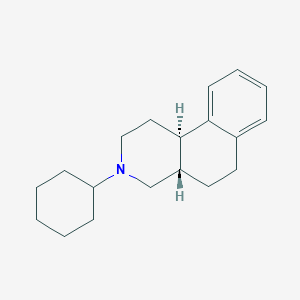
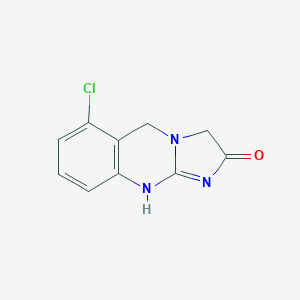
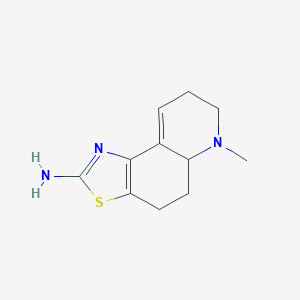
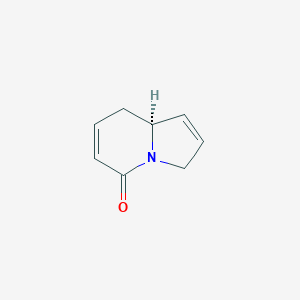

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)
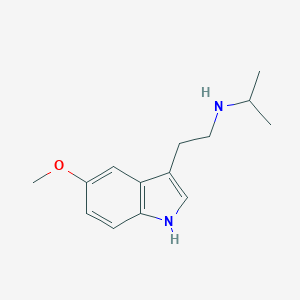
![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
